Carmichaenine E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

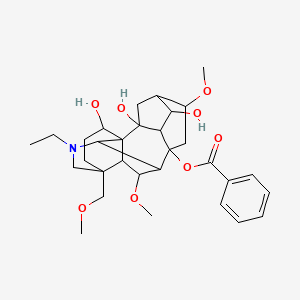

C31H43NO8 |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

[11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |

InChI |

InChI=1S/C31H43NO8/c1-5-32-15-28(16-37-2)12-11-20(33)31-25(28)23(39-4)21(26(31)32)29(40-27(35)17-9-7-6-8-10-17)14-19(38-3)18-13-30(31,36)24(29)22(18)34/h6-10,18-26,33-34,36H,5,11-16H2,1-4H3 |

InChI Key |

XEZIAMZSYPGGSD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Carmichaenine E from Aconitum carmichaelii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aconitum carmichaelii and its Alkaloids

Aconitum carmichaelii, a member of the Ranunculaceae family, is a plant well-known in traditional medicine for its potent physiological effects. These effects are primarily attributed to a diverse array of C19 and C20 diterpenoid alkaloids. These compounds possess complex molecular architectures and exhibit a range of biological activities, making them of significant interest to the pharmaceutical and drug development industries. Carmichaenine E is one such diterpenoid alkaloid found in the aerial parts of this plant. The isolation and purification of these alkaloids are critical first steps in unlocking their therapeutic potential and understanding their mechanisms of action.

Recent research has indicated that certain Aconitum alkaloids can modulate cellular signaling pathways. For instance, some alkaloids have been shown to affect the Nrf2-mediated signaling pathway, a critical regulator of cellular resistance to oxidative stress. The activation of this pathway by Aconitum alkaloids suggests a potential mechanism for their observed biological effects and warrants further investigation.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of diterpenoid alkaloids from Aconitum species. Researchers should optimize these procedures based on the specific characteristics of their plant material and target compound.

General Experimental Workflow

The overall process for isolating this compound and other diterpenoid alkaloids from Aconitum carmichaelii can be visualized as a multi-step workflow, beginning with the preparation of the plant material and culminating in the purification and identification of the target compound.

Plant Material Preparation

-

Collection: Collect the aerial parts of Aconitum carmichaelii.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 10 L) at room temperature for 24 hours with occasional stirring.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Suspend the crude ethanol extract in a 2% aqueous solution of hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic components.

-

Adjust the pH of the filtrate to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

-

Extract the alkaline solution with an organic solvent such as chloroform (B151607) or dichloromethane.

-

Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

-

Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture that requires further separation. A combination of chromatographic techniques is typically employed.

-

Column Chromatography (Initial Fractionation):

-

Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel or alumina.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):

-

HSCCC is a highly effective technique for separating alkaloids.

-

A suitable two-phase solvent system is selected. For example, a system composed of n-hexane-ethyl acetate-methanol-water can be effective.

-

The fraction containing the target compound is dissolved in the stationary phase and subjected to HSCCC separation.

-

Fractions are collected and analyzed for the presence and purity of this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

-

For final purification to achieve high purity, Prep-HPLC with a suitable column (e.g., C18) and mobile phase is employed.

-

Data Presentation

Quantitative data from the isolation of diterpenoid alkaloids from Aconitum carmichaelii is crucial for assessing the efficiency of the extraction and purification process. The following tables provide examples of the types of data that should be collected and organized.

Table 1: Yield and Purity of Diterpenoid Alkaloids from Aconitum carmichaelii using HSCCC

| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) |

| Beiwutine | 90 | 15.3 | 97.9 |

| Mesaconitine | 90 | 35.1 | 96.2 |

| Hypaconitine | 90 | 22.7 | 99.2 |

Table 2: Spectroscopic Data for a Representative C19-Diterpenoid Alkaloid from Aconitum carmichaelii (Beiwutine)

| Data Type | Key Signals/Values |

| ¹H NMR | δ (ppm): 4.88 (1H, d, J = 4.9 Hz, H-14), 4.49 (1H, t, J = 4.7 Hz, H-6), 4.04 (1H, d, J = 6.8 Hz, H-1), 3.78 (1H, s, H-17), 3.32 (3H, s, OMe), 3.29 (3H, s, OMe), 3.27 (3H, s, OMe), 1.08 (3H, t, J = 7.2 Hz, N-CH₂-CH₃) |

| ¹³C NMR | δ (ppm): 172.5 (C=O), 90.8 (C-6), 85.3 (C-1), 83.7 (C-16), 82.4 (C-14), 79.2 (C-17), 77.6 (C-8), 72.4 (C-7), 61.9 (OMe), 59.2 (OMe), 57.8 (OMe), 49.1 (N-CH₂), 13.5 (N-CH₂-CH₃) |

| MS (ESI+) | m/z 630.3 [M+H]⁺ |

Note: Specific spectroscopic data for this compound was not available in the searched literature. The data presented is for Beiwutine, a structurally related alkaloid, as an illustrative example.

Signaling Pathway

Aconitum alkaloids have been reported to interact with various cellular signaling pathways. The Nrf2-mediated antioxidant response pathway is one such target.

This pathway illustrates how Aconitum alkaloids can induce a cellular protective response against oxidative stress, which may contribute to their therapeutic effects.

Conclusion

The isolation of this compound from Aconitum carmichaelii presents a challenging yet rewarding endeavor for natural product chemists and drug discovery scientists. The methodologies outlined in this guide, based on established protocols for similar diterpenoid alkaloids, provide a robust starting point for the successful isolation, purification, and characterization of this and other valuable bioactive compounds from this important medicinal plant. Further research into the specific biological activities and mechanisms of action of this compound is warranted and will be greatly facilitated by the availability of pure material obtained through these methods.

Carmichaenine E: A Technical Guide on its Natural Source, Abundance, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmichaenine E is a diterpenoid alkaloid naturally occurring in the aerial parts of Aconitum carmichaelii Debeaux, a plant with a long history in traditional medicine. While the presence of this compound has been identified, publicly available data on its specific abundance, detailed isolation and quantification protocols, and biological activity remain scarce. This technical guide synthesizes the current knowledge surrounding this compound, drawing parallels from research on other alkaloids isolated from the same source. The guide details generalized experimental procedures for alkaloid extraction from Aconitum species and discusses the known biological activities and signaling pathways of related compounds to provide a foundational context for future research and drug development endeavors. The significant knowledge gaps concerning this compound highlight critical areas for further investigation to unlock its potential therapeutic value.

Natural Source and Abundance

This compound has been identified as a constituent of the aerial parts of Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family. This plant is widely distributed in China and other parts of Asia and is well-known for producing a diverse array of diterpenoid alkaloids.

Currently, there is a lack of specific quantitative data in the scientific literature regarding the abundance of this compound in Aconitum carmichaelii. The concentration of alkaloids in Aconitum species can vary significantly based on factors such as the specific plant part, geographical location, and harvest time. While studies have focused on the quantification of major, highly toxic alkaloids like aconitine (B1665448) in the roots, the aerial parts have been less extensively studied for the content of specific minor alkaloids like this compound.

Table 1: Summary of Natural Source Information for this compound

| Parameter | Description |

| Natural Source | Aconitum carmichaelii Debeaux |

| Plant Part | Aerial parts (stems and leaves) |

| Known Abundance | Data not available in current literature. |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and quantification of this compound are not currently published. However, general methodologies for the extraction and analysis of alkaloids from Aconitum species provide a strong foundation for developing a specific protocol.

General Alkaloid Extraction from Aconitum Species

The following is a generalized workflow for the extraction of total alkaloids from Aconitum plant material, which can be adapted for the aerial parts to isolate this compound.

Workflow for Alkaloid Extraction

Caption: Generalized workflow for the extraction of alkaloids from Aconitum carmichaelii.

Methodology:

-

Preparation of Plant Material: The aerial parts of Aconitum carmichaelii are collected, dried at 50-60°C, and pulverized into a fine powder.

-

Extraction: The powdered material is extracted with 85% ethanol using ultrasonication at 50°C for approximately 3 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The ethanol extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification and Purification: The pH of the concentrated extract is adjusted to 3-4 with hydrochloric acid to convert the alkaloids into their salt forms. The acidified extract is then subjected to purification using a macroporous adsorption resin (e.g., D101).

-

Elution: The resin is washed, and the alkaloids are subsequently eluted with a gradient of ethanol. Fractions eluted with higher concentrations of ethanol (e.g., 80%) are typically enriched in alkaloids.

-

Further Separation: The alkaloid-rich fractions can be further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

Quantification of Alkaloids

Quantitative analysis of alkaloids from Aconitum is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Table 2: General Parameters for HPLC Quantification of Aconitum Alkaloids

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) bicarbonate) |

| Detection | UV detection at ~235 nm or Mass Spectrometry (e.g., UPLC-Q-TOF-MS) |

| Quantification | Based on a calibration curve generated with a purified standard of the target alkaloid. |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, recent studies on other alkaloids isolated from the aerial parts of Aconitum carmichaelii provide valuable insights into the potential pharmacological effects of compounds from this source.

A recent study investigated the antiproliferative activity of several alkaloids isolated from the aerial parts of A. carmichaelii. One of the identified compounds, costemline , demonstrated significant anti-proliferation effects against various cancer cell lines, including HCT116 (colon cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cells.

Mechanistic studies revealed that the antiproliferative activity of costemline in HCT116 cells is mediated through the inhibition of the SIRT1/ROCK1/P-STAT3 signaling pathway .

Signaling Pathway of Costemline in HCT116 Cells

Caption: Proposed signaling pathway for the antiproliferative activity of costemline.

This discovery is significant as it demonstrates that the often-discarded aerial parts of A. carmichaelii contain bioactive compounds with potential therapeutic applications. While the specific activity of this compound remains unknown, this research paves the way for future studies to investigate its potential role in similar or different cellular pathways.

Conclusion and Future Directions

This compound is a natural product found in the aerial parts of Aconitum carmichaelii. Despite its identification, there is a significant lack of data regarding its abundance, specific isolation and quantification methods, and biological activity. The information available for other alkaloids from the same plant source, particularly the antiproliferative effects of costemline and its action on the SIRT1/ROCK1/P-STAT3 pathway, provides a compelling rationale for further investigation into this compound.

Future research should prioritize the following:

-

Isolation and Structural Elucidation: Development of a robust protocol for the isolation of pure this compound to confirm its structure and enable further studies.

-

Quantitative Analysis: Establishment of a validated analytical method to determine the abundance of this compound in the aerial parts of A. carmichaelii and to assess variations based on geographical and environmental factors.

-

Biological Screening: A comprehensive screening of this compound for a range of biological activities, including but not limited to antiproliferative, anti-inflammatory, and neuroprotective effects.

-

Mechanism of Action Studies: If biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the underlying signaling pathways, which will be crucial for assessing its potential as a drug lead.

Addressing these knowledge gaps is essential for unlocking the potential of this compound and for the broader valorization of the aerial parts of Aconitum carmichaelii as a source of novel therapeutic agents.

The Intricate Machinery of Nature: A Technical Guide to the Biosynthetic Pathway of C19-Diterpenoid Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19-diterpenoid alkaloids are a large and structurally complex class of natural products renowned for their potent biological activities, which range from cardiotonic and analgesic to highly toxic.[1][2] Predominantly found in plants of the genera Aconitum and Delphinium, these alkaloids have been a subject of fascination and intense research due to their medicinal potential and intricate chemical architectures.[3][4] Understanding the biosynthetic pathway of these molecules is paramount for harnessing their therapeutic properties, enabling metabolic engineering approaches for enhanced production, and developing novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth exploration of the core biosynthetic pathway of C19-diterpenoid alkaloids, detailing the key enzymatic steps, summarizing quantitative data, and presenting experimental protocols for their investigation.

The Core Biosynthetic Pathway: From a Universal Precursor to a Complex Scaffold

The biosynthesis of C19-diterpenoid alkaloids is a multi-step process that begins with the universal precursor of all diterpenoids, geranylgeranyl pyrophosphate (GGPP).[5] The pathway can be broadly divided into three key stages: the formation of the C20-diterpene skeleton, the incorporation of a nitrogen atom to form the initial C20-diterpenoid alkaloid scaffold, and the subsequent skeletal rearrangement and extensive modifications that lead to the vast diversity of C19-diterpenoid alkaloids.

The initial steps involve the cyclization of GGPP to form tetracyclic diterpene intermediates, primarily ent-kaurene (B36324) and ent-atisane.[4] This transformation is catalyzed by two classes of enzymes: class II diterpene synthases, known as ent-copalyl diphosphate (B83284) synthases (CPS), and class I diterpene synthases, which include ent-kaurene synthases (KS) and ent-atisane synthases.[6]

A critical juncture in the pathway is the incorporation of a nitrogen atom, typically derived from ethanolamine, into the C20-diterpene skeleton.[7] This step is believed to be catalyzed by a reductase enzyme, leading to the formation of atisine-type C20-diterpenoid alkaloids.[7] These C20 alkaloids then serve as the precursors for the C19 series through a crucial skeletal rearrangement that involves the loss of a carbon atom (C-20) and the formation of a characteristic N-C6 bond.[8]

The final stage of the pathway involves a series of intricate tailoring reactions, including hydroxylations, acetylations, methylations, and benzoylations, which are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and various transferases.[3][9] These modifications are responsible for the immense structural diversity and varied biological activities of the C19-diterpenoid alkaloids.

Quantitative Data Summary

The biosynthesis and accumulation of C19-diterpenoid alkaloids are tightly regulated and exhibit significant variation across different plant species, tissues, and developmental stages. The following tables summarize key quantitative data from recent studies on Aconitum species.

Table 1: Concentration of Major Diterpenoid Alkaloids in Different Aconitum Species

| Alkaloid | Aconitum carmichaelii (µg/g DW) | Aconitum kusnezoffii (µg/g DW) |

| Aconitine | 15.2 - 150.5 | 5.8 - 65.7 |

| Mesaconitine | 20.1 - 220.8 | 10.3 - 115.4 |

| Hypaconitine | 35.6 - 390.2 | 18.9 - 210.6 |

| Deoxyaconitine | 5.1 - 55.9 | 2.7 - 30.1 |

| Benzoylmesaconine | 2.5 - 27.6 | 1.4 - 15.3 |

Data compiled from Wang et al. (2006).[10] Concentrations represent a range observed across different samples.

Table 2: Gene Expression Levels (FPKM) of Key Biosynthetic Genes in Different Tissues of Aconitum carmichaelii

| Gene | Flower | Bud | Leaf | Root |

| GGPPS | 120.5 | 115.2 | 85.3 | 250.8 |

| CPS | 45.2 | 50.1 | 30.7 | 150.3 |

| KS | 30.8 | 35.6 | 20.1 | 120.5 |

| CYP (putative) | 15.4 | 18.2 | 10.5 | 80.7 |

FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are indicative of relative gene expression levels. Data synthesized from transcriptome analysis studies.[5][11]

Experimental Protocols

Elucidating the biosynthetic pathway of C19-diterpenoid alkaloids requires a multidisciplinary approach combining molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes involved in the C19-diterpenoid alkaloid biosynthetic pathway through RNA sequencing and differential expression analysis.

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues (e.g., roots, leaves, flowers) of an Aconitum species using a commercial plant RNA extraction kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Library Preparation and Sequencing: cDNA libraries are constructed from the extracted RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).[11][12]

-

De Novo Assembly and Annotation: In the absence of a reference genome, the raw sequencing reads are assembled de novo using software like Trinity or SOAPdenovo-Trans. The resulting unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).[5][12]

-

Differential Gene Expression Analysis: The expression level of each unigene is quantified by calculating the FPKM (Fragments Per Kilobase of transcript per Million mapped reads).[11] Differentially expressed genes between tissues with high and low alkaloid content are identified to pinpoint candidate biosynthetic genes.

Functional Characterization of Biosynthetic Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Vector Construction: The open reading frame of a candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pESC-URA for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[1]

-

Enzyme Assays:

-

In vitro cell-free assays: The recombinant enzyme is purified from the host cells. The purified enzyme is then incubated with the putative substrate (e.g., GGPP for a diterpene synthase) in a suitable buffer. The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

In vivo assays: The engineered microbial host is cultured, and the substrate is fed to the culture. After a period of incubation, the culture medium and/or cell lysate are extracted, and the products are analyzed by HPLC or LC-MS.[1]

-

Metabolomic Analysis of Diterpenoid Alkaloids

Objective: To identify and quantify the profile of diterpenoid alkaloids in different plant tissues or in response to various stimuli.

Methodology:

-

Sample Preparation: Plant tissues are lyophilized and ground to a fine powder. A known amount of the powdered tissue is extracted with a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture) using ultrasonication or maceration. The extract is then filtered or centrifuged to remove solid debris.[9]

-

UPLC-Q-TOF-HDMS Analysis: The extracted samples are analyzed using an Ultra-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight High-Definition Mass Spectrometer (UPLC-Q-TOF-HDMS).[3][9]

-

Chromatographic Separation: A C18 column is typically used with a gradient elution program of acetonitrile (B52724) and water (often with a modifier like formic acid) to separate the complex mixture of alkaloids.

-

Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in both full-scan MS and tandem MS (MS/MS) modes to obtain accurate mass and fragmentation information for compound identification.[3]

-

-

Data Analysis: The raw data is processed using specialized software to identify and tentatively annotate metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra by comparing with databases and reference standards.

Conclusion and Future Perspectives

The biosynthetic pathway of C19-diterpenoid alkaloids is a testament to the remarkable chemical ingenuity of plants. While significant progress has been made in identifying the key enzymes and intermediates, many of the intricate tailoring steps, particularly those catalyzed by cytochrome P450s, remain to be fully elucidated. Future research should focus on the functional characterization of these enzymes, including the determination of their kinetic parameters, to gain a more complete quantitative understanding of the pathway. The application of advanced techniques such as single-cell transcriptomics and metabolomics will undoubtedly provide deeper insights into the spatial and temporal regulation of this complex biosynthetic network. A comprehensive understanding of this pathway will not only unravel a fascinating piece of natural product chemistry but also pave the way for the sustainable production and rational design of novel therapeutic agents based on the C19-diterpenoid alkaloid scaffold.

References

- 1. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. Functional diversity of diterpene synthases in Aconitum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. criver.com [criver.com]

- 9. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 10. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii Debeaux, a plant with a long history in traditional Chinese medicine. As a member of the aconitine-type alkaloids, this compound possesses a complex and intriguing molecular architecture that has drawn the attention of natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of natural products, drug discovery, and development.

Physical and Chemical Properties

The physical and chemical properties of this compound have been characterized through a combination of spectroscopic and spectrometric techniques. While some physical constants like the melting point have not been reported in the primary literature, a wealth of spectroscopic data is available to define its structure and purity.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₃NO₈ | [1] |

| Molecular Weight | 557.68 g/mol | [1] |

| Appearance | White amorphous powder | [2] |

| CAS Number | 2065228-63-7 | [1] |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 558.3010 | 558.3012 |

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below. These data are crucial for the verification of the compound's identity and for understanding its three-dimensional structure.

¹H NMR (CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.88 | dd | 8.5, 6.5 |

| 2 | 2.15 | m | |

| 3 | 2.95 | m | |

| 5 | 4.05 | d | 6.5 |

| 6 | 4.35, 4.88 | each d | 12.0 |

| 9 | 2.85 | m | |

| 10 | 3.25 | d | 7.0 |

| 12 | 2.05, 2.35 | each m | |

| 13 | 4.95 | d | 7.5 |

| 14 | 3.45 | t | 8.0 |

| 15 | 2.25, 2.65 | each m | |

| 17 | 6.25 | s | |

| 19 | 2.55, 2.90 | each d | 11.5 |

| 20 | 1.10 | t | 7.0 |

| OMe-6 | 3.35 | s | |

| OMe-16 | 3.30 | s | |

| OMe-18 | 3.32 | s | |

| Benzoyl-H | 7.45-8.05 | m |

¹³C NMR (CDCl₃, 125 MHz)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 78.5 | 11 | 50.2 |

| 2 | 26.5 | 12 | 35.5 |

| 3 | 34.2 | 13 | 75.1 |

| 4 | 83.5 | 14 | 79.8 |

| 5 | 49.5 | 15 | 38.5 |

| 6 | 91.2 | 16 | 82.5 |

| 7 | 88.5 | 17 | 61.5 |

| 8 | 77.8 | 18 | 77.2 |

| 9 | 53.5 | 19 | 58.8 |

| 10 | 45.2 | 20 | 13.5 |

| OMe-6 | 57.8 | Benzoyl-C=O | 166.5 |

| OMe-16 | 56.2 | Benzoyl-C | 130.5, 133.0, 128.5, 129.8 |

| OMe-18 | 59.2 |

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemistry laboratory techniques. The following protocols are based on the methods described for the isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii.[2][3]

Isolation of this compound

A general workflow for the isolation of diterpenoid alkaloids from Aconitum species is depicted below.

Caption: General workflow for the isolation of this compound.

-

Plant Material and Extraction: The air-dried and powdered aerial parts of Aconitum carmichaelii are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate (B1210297).

-

Acid-Base Extraction: The ethyl acetate fraction is subjected to an acid-base extraction procedure. The fraction is dissolved in 5% hydrochloric acid. The acidic aqueous solution is then basified with ammonia (B1221849) solution to a pH of 9-10 and subsequently extracted with chloroform (B151607).

-

Chromatographic Purification: The chloroform extract, containing the crude alkaloids, is subjected to repeated column chromatography. Typical stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with solvent gradients of increasing polarity (e.g., chloroform-methanol). Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a standard solvent such as deuterated chloroform (CDCl₃). Chemical shifts are reported in ppm relative to the solvent peak.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

Biological Activity

While specific biological activities for this compound have not been extensively reported in the initial isolation paper, other C19-diterpenoid alkaloids from Aconitum carmichaelii are known to exhibit a range of biological effects, including significant cytotoxicity against various cancer cell lines.[4][5][6]

Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic effects of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Caption: Workflow for a typical MTT cytotoxicity assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

Recent studies on other alkaloids isolated from Aconitum carmichaelii have shed light on their mechanisms of action. For instance, costemline, another alkaloid from this plant, has been shown to exhibit antiproliferative activity by inhibiting the SIRT1/ROCK1/P-STAT3 signaling pathway. Given the structural similarities among alkaloids from the same plant, it is plausible that this compound might also interact with similar cellular pathways.

Caption: A hypothesized signaling pathway for this compound.

Further research is required to determine if this compound indeed modulates the SIRT1/ROCK1/P-STAT3 pathway or other related signaling cascades involved in cell proliferation, apoptosis, and invasion.

Conclusion

This compound represents a structurally complex natural product with potential for further investigation in the context of drug discovery. This technical guide has summarized the currently available physical and chemical data, provided detailed experimental protocols for its study, and suggested potential avenues for future research into its biological activity and mechanism of action. It is hoped that this compilation of information will facilitate and inspire new research endeavors aimed at unlocking the full therapeutic potential of this and other related diterpenoid alkaloids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. [Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

- 8. MTT assay protocol | Abcam [abcam.com]

In-Depth Technical Guide to the Spectral Data of Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Carmichaenine E, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli. This document is intended to serve as a core reference for researchers and scientists engaged in natural product chemistry, pharmacology, and drug development.

Core Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the quantitative data obtained from these analyses.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound was recorded on a Bruker AVANCE III 600 MHz spectrometer with TMS as the internal standard. The data was acquired in CDCl₃.

| Proton (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 4.10 | dd | 11.4, 7.2 |

| H-3 | 4.35 | d | 7.2 |

| H-5 | 4.21 | d | 6.6 |

| H-6 | 4.90 | t | 4.8 |

| H-9 | 3.25 | m | |

| H-10 | 2.85 | m | |

| H-12 | 2.60, 2.15 | m | |

| H-13 | 3.15 | m | |

| H-14 | 4.88 | d | 4.8 |

| H-15 | 2.95, 2.05 | m | |

| H-17 | 2.80, 2.55 | m | |

| H-19 | 2.75, 2.45 | m | |

| H-21 | 3.10, 2.50 | m | |

| 1-OCH₃ | 3.32 | s | |

| 6-OCH₃ | 3.40 | s | |

| 16-OCH₃ | 3.28 | s | |

| 18-OCH₃ | 3.35 | s | |

| N-CH₂CH₃ | 1.08 | t | 7.2 |

| Benzoyl-H | 8.05 (2H), 7.58 (1H), 7.45 (2H) | m |

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum of this compound was recorded on the same Bruker 600 MHz spectrometer in CDCl₃.

| Carbon (Position) | Chemical Shift (δ) ppm |

| 1 | 85.1 |

| 2 | 45.2 |

| 3 | 77.8 |

| 4 | 83.2 |

| 5 | 54.3 |

| 6 | 91.1 |

| 7 | 88.7 |

| 8 | 76.5 |

| 9 | 50.1 |

| 10 | 43.5 |

| 11 | 48.9 |

| 12 | 29.5 |

| 13 | 46.2 |

| 14 | 75.8 |

| 15 | 38.1 |

| 16 | 82.5 |

| 17 | 61.5 |

| 18 | 77.5 |

| 19 | 52.8 |

| 20 | - |

| 21 | 49.2 |

| N-CH₂CH₃ | 13.5 |

| 1-OCH₃ | 56.4 |

| 6-OCH₃ | 59.2 |

| 16-OCH₃ | 56.2 |

| 18-OCH₃ | 58.0 |

| Benzoyl-C=O | 166.2 |

| Benzoyl-C | 130.2, 129.8 (x2), 128.5 (x2), 133.1 |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.

| Ion | m/z [M+H]⁺ | Calculated Molecular Formula |

| This compound | 558.2801 | C₃₁H₄₄NO₈ |

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.

1. Plant Material and Extraction: The aerial parts of Aconitum carmichaeli were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification: The crude extract was subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate compounds with similar polarities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC to yield pure this compound.

3. Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz (Hz).

-

Mass Spectrometry: HRESIMS data were obtained on an Agilent 6210 TOF mass spectrometer using an electrospray ionization source in positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of natural products like this compound.

Unveiling Carmichaenine E: A Technical Guide to a Novel Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmichaenine E, a C19-diterpenoid alkaloid of the aconitine (B1665448) type, has been identified as a constituent of the plant Aconitum carmichaeli. This technical guide provides a comprehensive overview of the discovery, and structural elucidation of this compound, situated within the broader context of diterpenoid alkaloids isolated from this medicinally significant plant genus. While the initial discovery has been reported, detailed biological activity and a dedicated total synthesis for this compound remain areas for future investigation. This document collates the available information, outlines general experimental protocols relevant to its isolation and structural analysis, and provides a framework for understanding its chemical context.

Discovery and History

This compound was first reported as one of five new aconitine-type C19-diterpenoid alkaloids, designated carmichaenines A-E, isolated from the aerial parts of Aconitum carmichaeli[1][2][3]. The discovery was published in an August 2015 article in Phytochemistry Letters by researchers Xiangdong Qin, Shu Yang, Yan que Zhao, and Fei Wang[1][2]. Alongside this compound, six known diterpenoid alkaloids were also isolated: 14-benzoylneoline, neoline, 10-hydroxyneoline, neolinine, songoramine, and songorine. The structural determination of these new compounds was accomplished through extensive spectroscopic methods, with a particular emphasis on 2D NMR analysis.

Aconitum carmichaeli, a member of the Ranunculaceae family, has a long history in traditional Chinese medicine and is a known source of a diverse array of diterpenoid alkaloids, which are of significant interest for their structural complexity and biological activities.

Chemical Structure and Properties

This compound is classified as a C19-diterpenoid alkaloid with an aconitine-type skeleton. Its chemical structure has been assigned the Chemical Abstracts Service (CAS) registry number 2065228-63-7 .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2065228-63-7 |

| Molecular Formula | Not explicitly available in initial findings. |

| Molecular Weight | Not explicitly available in initial findings. |

| Type | C19-Diterpenoid Alkaloid (Aconitine-type) |

| Source | Aerial parts of Aconitum carmichaeli |

Note: Specific quantitative data such as melting point, optical rotation, and detailed spectral data are contingent on access to the full discovery publication and are not available in the preliminary search results.

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound is contained within the primary literature, a general methodology for the isolation of diterpenoid alkaloids from Aconitum carmichaeli can be outlined based on established practices in the field.

General Isolation and Purification Workflow

The isolation of diterpenoid alkaloids from Aconitum species typically involves a multi-step process of extraction and chromatography.

-

Extraction: The dried and powdered plant material (aerial parts of A. carmichaeli) is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogen-containing alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous layer is raised with a base (e.g., ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent.

-

Chromatographic Separation: The purified alkaloid fraction is then subjected to a series of chromatographic techniques for separation and purification.

-

Column Chromatography: Initial separation is often achieved using silica gel column chromatography with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol.

-

High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing the compounds of interest are further purified using preparative HPLC or HSCCC to yield the pure alkaloids.

-

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and ultimately piecing together the complex, polycyclic structure of aconitine-type alkaloids.

-

Biological Activity and Mechanism of Action

The initial discovery paper of this compound did not report any specific biological activity for this compound. However, diterpenoid alkaloids from Aconitum species are well-known for their potent biological effects, which range from high toxicity to significant therapeutic potential.

Many aconitine-type alkaloids are known to interact with voltage-gated sodium channels, which can lead to cardiotoxic and neurotoxic effects. Further research is required to determine if this compound exhibits similar or other biological activities.

Synthesis

As of the current available information, a total synthesis specifically targeting this compound has not been reported. The synthesis of aconitine-type alkaloids is a formidable challenge in organic chemistry due to their complex, highly bridged, and stereochemically rich structures. However, the methodologies developed for the synthesis of other related alkaloids could potentially be adapted for the future synthesis of this compound.

Future Directions

The discovery of this compound opens up several avenues for future research:

-

Full Publication Access: Gaining access to the full discovery paper is critical to obtain detailed experimental data and any preliminary biological findings.

-

Biological Screening: A comprehensive biological evaluation of this compound is warranted to explore its potential therapeutic effects or toxicological profile.

-

Total Synthesis: The development of a total synthesis for this compound would not only provide a definitive confirmation of its structure but also enable the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Pharmacological Studies: Should any promising biological activity be identified, further in-depth pharmacological studies will be necessary to elucidate its mechanism of action.

Conclusion

This compound is a recently discovered C19-diterpenoid alkaloid from Aconitum carmichaeli. While its initial isolation and structural elucidation have been reported, a significant amount of research is still required to fully characterize this natural product. This guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the current knowledge gaps and potential areas for future investigation that could unlock the therapeutic potential of this complex molecule.

References

Unraveling the Therapeutic Potential of Carmichaenine E: A Technical Guide to Putative Targets

A Note on the Current State of Research: Scientific literature on the specific therapeutic targets of Carmichaenine E, a C20-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii, is currently limited.[] This guide, therefore, extrapolates potential therapeutic avenues by examining the broader class of C20-diterpenoid alkaloids from Aconitum carmichaelii and related compounds. The information presented herein should be considered a starting point for further investigation into the specific mechanisms of this compound.

Introduction to this compound and Aconitum carmichaelii Alkaloids

This compound is a structurally complex C20-diterpenoid alkaloid identified in Aconitum carmichaelii (also known as Fuzi or Chuanwu), a plant species with a long history in traditional Chinese medicine for treating pain, inflammation, and various other ailments.[2][3] The therapeutic effects of Aconitum species are largely attributed to their diverse alkaloid content. These compounds, particularly the C19 and C20-diterpenoid alkaloids, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[4][5] However, they are also associated with significant cardiotoxicity, which necessitates careful investigation of their therapeutic window and mechanisms of action.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related alkaloids from Aconitum carmichaelii, the following therapeutic areas and molecular targets are proposed for this compound.

Anti-Inflammatory and Immunomodulatory Effects

Alkaloids from Aconitum carmichaelii have shown potent anti-inflammatory effects. A key mechanism identified is the inhibition of critical inflammatory signaling pathways.

Potential Targets:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade is central to the production of pro-inflammatory cytokines.

-

NF-κB (Nuclear Factor-kappa B) Pathway: A pivotal regulator of inflammatory gene expression.

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Involved in cytokine signaling and immune responses.

Total alkaloids from Aconitum carmichaelii have been shown to alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice by inhibiting the MAPK/NF-κB/STAT3 signaling pathways. This suggests that this compound may exert anti-inflammatory effects through modulation of these interconnected pathways.

Caption: Potential inhibition of MAPK, NF-κB, and STAT3 signaling pathways by this compound.

Anticancer Activity

C20-diterpenoid alkaloids have demonstrated cytotoxic effects against various human cancer cell lines, including lung carcinoma (A549), prostate carcinoma (DU145), and cervical carcinoma (HeLa). The antiproliferative activity of these compounds suggests that this compound could be a valuable lead for cancer drug discovery.

Potential Targets:

-

Cell Cycle Regulators: Molecules that control cell proliferation, such as cyclins and cyclin-dependent kinases (CDKs).

-

Apoptosis-Related Proteins: Proteins involved in programmed cell death, such as the Bcl-2 family and caspases.

-

Topoisomerases: Enzymes essential for DNA replication and transcription in rapidly dividing cancer cells.

-

Signaling Pathways in Cancer: Pathways frequently dysregulated in cancer, such as PI3K/Akt, MAPK, and Wnt.

While the specific molecular targets for the anticancer activity of C20-diterpenoid alkaloids are not fully elucidated, their ability to induce cell cycle arrest and apoptosis is a promising area of investigation.

Quantitative Data on Related Alkaloids

Specific quantitative data for this compound is not yet available. The table below summarizes the biological activities of other alkaloids isolated from Aconitum carmichaelii.

| Compound | Biological Activity | Model System | Key Findings | Reference |

| Fuziline | Cardioprotective | Pentobarbital sodium-induced cardiomyocyte damage | Increased cell viability and recovered beating rhythm | |

| Neoline | Cardioprotective | Pentobarbital sodium-induced cardiomyocyte damage | Increased cell viability and recovered beating rhythm | |

| Aconitine | Analgesic, Anti-inflammatory, Cardiotoxic | Various in vivo and in vitro models | Potent analgesic and anti-inflammatory effects, but high toxicity | |

| Mesaconitine | Analgesic, Anti-inflammatory, Cardiotoxic | Various in vivo and in vitro models | Similar to aconitine | |

| Hypaconitine | Analgesic, Anti-inflammatory, Cardiotoxic | Various in vivo and in vitro models | Similar to aconitine | |

| Total Alkaloids of A. carmichaelii (AAC) | Anti-ulcerative colitis | DSS-induced colitis in mice | Reduced disease activity index, improved colon length, and histopathological scores via MAPK/NF-κB/STAT3 inhibition |

Methodologies for Target Identification and Validation

Investigating the therapeutic targets of this compound would involve a multi-step approach, starting with in vitro screening and progressing to in vivo models.

General Experimental Workflow for Bioactivity Screening

Caption: A general workflow for identifying and validating the therapeutic targets of a natural product like this compound.

Example Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol provides a general method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the concentration-dependent inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (for NO measurement)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of wells should remain unstimulated as a negative control.

-

Nitric Oxide Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

-

-

Cell Viability Assay (MTT):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

This step is crucial to ensure that the observed decrease in NO is not due to cytotoxicity.

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

-

Determine the IC50 (half-maximal inhibitory concentration) value for NO inhibition.

-

Express cell viability as a percentage relative to the vehicle control.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is still forthcoming, the pharmacological profile of related C20-diterpenoid alkaloids from Aconitum carmichaelii provides a strong rationale for investigating its potential as an anti-inflammatory and anticancer agent. Future research should focus on:

-

In-depth in vitro screening: To elucidate the specific molecular targets and pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activity and to potentially design derivatives with improved therapeutic indices.

-

In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of this compound in relevant animal models.

The exploration of this compound's therapeutic targets holds promise for the development of new drugs, but a thorough understanding of its pharmacology is essential to harness its potential benefits while mitigating its inherent risks.

References

In Silico Prediction of Carmichaenine E Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine E, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli, belongs to a class of natural products known for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and cardiotoxic effects.[1][2][3][4][5] Due to the inherent toxicity of many diterpenoid alkaloids, early-stage bioactivity and toxicity prediction is crucial for any drug development efforts.[4] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, leveraging established computational methodologies to provide a robust, data-driven assessment of its therapeutic potential and potential liabilities. This document details the proposed experimental protocols, data presentation strategies, and the logical framework for the predictive modeling of this compound.

Introduction

Diterpenoid alkaloids, particularly those from the genus Aconitum, are renowned for their complex chemical structures and potent biological effects.[3][4] These compounds have been a subject of extensive research, leading to the identification of numerous molecules with therapeutic promise, alongside significant toxicity concerns.[4] this compound, a member of the C19-diterpenoid alkaloid family, represents a structurally intriguing molecule for which the bioactivity profile remains uncharacterized.

In silico methods offer a rapid and cost-effective approach to profile the potential biological activities and toxicities of novel chemical entities.[6][7][8] By employing techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis, it is possible to generate predictive models that can guide further experimental validation. This guide proposes a systematic in silico investigation of this compound to elucidate its potential pharmacological targets and predict its bioactivity spectrum.

Proposed In Silico Prediction Workflow

The proposed workflow for the in silico prediction of this compound bioactivity is a multi-step process designed to provide a comprehensive assessment of its potential therapeutic applications and risks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diterpenoid alkaloids from the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 4. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In silico analysis of selected alkaloids against main protease (Mpro) of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Carmichaenine E: A Technical Examination of a Diterpenoid Alkaloid from Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine E, a C19-diterpenoid alkaloid, has been identified as a constituent of Aconitum carmichaelii Debeaux, a plant with a long and complex history in Traditional Chinese Medicine (TCM). Known as "Fuzi" or "Chuanwu," this herb has been utilized for centuries to address a range of conditions. Diterpenoid alkaloids are the primary bioactive and toxic components of this plant, exhibiting a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its isolation, characterization, and what is known about its biological significance. Due to the limited specific research on this compound, this report also contextualizes its properties within the broader class of C19-diterpenoid alkaloids from Aconitum carmichaelii.

Introduction

Aconitum carmichaelii Debeaux is a prominent herb in the pharmacopoeia of Traditional Chinese Medicine, where it has been historically used for its cardiotonic, anti-inflammatory, and analgesic properties.[1][2] The therapeutic and toxic effects of this plant are primarily attributed to a diverse group of C19-diterpenoid alkaloids.[3] These compounds possess a complex and rigid polycyclic skeleton, which can be modified with various ester and alkyl groups, leading to a wide array of pharmacological profiles. This compound emerges from this chemical landscape as a notable, albeit less extensively studied, member of this family. Understanding its specific characteristics is crucial for a complete comprehension of the pharmacology of Aconitum carmichaelii and for the potential development of novel therapeutic agents.

Isolation and Characterization of this compound

The isolation and structural elucidation of novel compounds from their natural sources are foundational steps in drug discovery and development. The process for obtaining this compound from Aconitum carmichaelii involves standard phytochemical techniques.

Experimental Protocol: Isolation and Purification

While the seminal publication detailing the initial isolation of this compound was not accessible for direct review, a general methodology can be inferred from numerous studies on the isolation of diterpenoid alkaloids from Aconitum species. The typical workflow is as follows:

-

Plant Material Collection and Preparation: The roots or aerial parts of Aconitum carmichaelii are collected, dried, and pulverized.

-

Extraction: The powdered plant material is extracted with a solvent, commonly methanol (B129727) or ethanol, often at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is then suspended in an aqueous acidic solution (e.g., 2% tartaric acid) and partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove less polar constituents. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) water to pH 9-10) and subsequently extracted with a solvent such as chloroform (B151607) or dichloromethane.

-

Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).

-

Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Often a final step to isolate pure compounds, utilizing columns such as C18 with mobile phases typically consisting of acetonitrile-water or methanol-water mixtures, often with additives like formic acid or trifluoroacetic acid.

-

The following diagram illustrates a generalized workflow for the isolation of diterpenoid alkaloids.

Structural Elucidation

The structure of this compound, like other novel natural products, would have been determined using a combination of spectroscopic techniques. The data obtained from these methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores, such as aromatic rings or conjugated systems. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Shows the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C NMR: Shows the number and types of carbon atoms in the molecule. | |

| 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. | |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule if a suitable crystal can be obtained. |

Table 1: Spectroscopic Techniques for Structural Elucidation.

Biological Activity and Potential Signaling Pathways

Potential Pharmacological Activities

-

Anti-inflammatory Effects: Many diterpenoid alkaloids from Aconitum species have demonstrated anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators.

-

Analgesic Effects: The use of Aconitum in TCM for pain relief is well-documented, and this effect is linked to its alkaloid constituents.

-

Cardiotonic and Cardiotoxic Effects: Diterpenoid alkaloids are known to have potent effects on the cardiovascular system. At therapeutic doses, they can increase cardiac contractility, while at higher doses, they are notoriously cardiotoxic, often through their interaction with voltage-gated sodium channels.

-

Neuroprotective Effects: Some studies on related alkaloids suggest potential neuroprotective activities.

Hypothesized Signaling Pathways

Given the known mechanisms of related C19-diterpenoid alkaloids, this compound could potentially interact with one or more of the following signaling pathways:

This diagram illustrates potential molecular targets for this compound based on the known activities of related compounds. Direct modulation of ion channels could lead to changes in cellular excitability, which is relevant to its potential cardiotonic/toxic and analgesic effects. Inhibition of pro-inflammatory signaling cascades like the NF-κB and MAPK pathways is a common mechanism for the anti-inflammatory effects of natural products.

Quantitative Data

As of the latest literature review, no specific quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) for this compound has been publicly reported. The following table is provided as a template for when such data becomes available.

| Biological Assay | Target | Cell Line / Model | IC₅₀ / EC₅₀ (µM) | Reference |

| e.g., Cytotoxicity | e.g., Various cancer cell lines | e.g., HeLa, MCF-7 | Data Not Available | |

| e.g., Anti-inflammatory | e.g., Nitric Oxide Production | e.g., RAW 264.7 macrophages | Data Not Available | |

| e.g., Ion Channel Activity | e.g., Naᵥ1.5 | e.g., HEK293 cells | Data Not Available |

Table 2: Template for Quantitative Biological Data for this compound.

Conclusion and Future Directions

This compound is a C19-diterpenoid alkaloid from Aconitum carmichaelii, a plant with significant importance in Traditional Chinese Medicine. While its structure has been elucidated, there is a notable lack of specific data regarding its biological activities and mechanisms of action. Based on the well-documented pharmacology of related alkaloids, it is plausible that this compound possesses anti-inflammatory, analgesic, and cardiotonic/toxic properties, potentially mediated through the modulation of ion channels and key inflammatory signaling pathways.

Future research should focus on:

-

Total Synthesis: A robust synthetic route to this compound would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

-

Biological Screening: A broad-based screening of this compound against a panel of relevant biological targets (e.g., ion channels, inflammatory enzymes, receptors) is necessary to identify its primary pharmacological effects.

-

Mechanism of Action Studies: Once a primary activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.

-

Toxicological Evaluation: Given the known toxicity of Aconitum alkaloids, a thorough toxicological assessment of this compound is essential to determine its therapeutic window.

A deeper understanding of this compound will contribute to a more complete picture of the complex pharmacology of Aconitum carmichaelii and may unveil new opportunities for the development of novel therapeutic agents.

References

- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 2. A review on phytochemistry and pharmacological activities of the processed lateral root of Aconitum carmichaelii Debeaux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of diterpenoid alkaloids from Aconitum species

An In-depth Technical Guide on Diterpenoid Alkaloids from Aconitum Species

Introduction

The genus Aconitum, belonging to the Ranunculaceae family, comprises over 350 species globally, with a significant number being endemic to China.[1] These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including rheumatic fever, joint pain, and inflammation.[2][3] However, their therapeutic application is shadowed by their extreme toxicity.[3]

The primary chemical constituents responsible for both the medicinal properties and the toxicity of Aconitum species are diterpenoid alkaloids (DAs).[1] These are complex nitrogen-containing organic compounds that have garnered significant interest from researchers due to their intricate structures and diverse pharmacological activities. This guide provides a comprehensive review of the classification, biosynthesis, pharmacology, toxicology, and analytical methodologies related to diterpenoid alkaloids from Aconitum species, aimed at researchers, scientists, and professionals in drug development.

Classification and Chemical Structures

Over 1500 diterpenoid alkaloids have been identified, primarily from the Aconitum and Delphinium genera. These compounds are structurally classified into four main categories based on their carbon skeleton: C20, C19, C18, and bis-diterpenoid alkaloids.

-

C20-Diterpenoid Alkaloids : These possess a complete 20-carbon atom diterpenoid skeleton. They are considered the biosynthetic precursors to the other types. Atisine is a well-known example of a C20-DA.

-

C19-Diterpenoid Alkaloids : Also known as norditerpenoid alkaloids, these are the most common and toxic type, characterized by the loss of one carbon atom (C-19). They are further subdivided based on their structure, with the aconitine-type being the most prominent. Aconitine (B1665448), mesaconitine, and hypaconitine (B608023) are highly toxic C19-DAs.

-

C18-Diterpenoid Alkaloids : This is a smaller group of alkaloids that have lost two carbon atoms.

-

Bis-diterpenoid Alkaloids : These are dimers formed by the linkage of two diterpenoid alkaloid monomers.

Besides diterpenoid alkaloids, Aconitum species also contain other chemical constituents, including flavonoids, phenylpropanoids, terpenoids, and free fatty acids, which may contribute to their overall biological effects.

Biosynthesis of Diterpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids is a complex process that is not yet fully elucidated. However, significant progress has been made through integrated metabolomics and transcriptomics studies. The pathway can be broadly divided into three stages:

-

Diterpene Precursor Formation : The journey begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), synthesized through the mevalonate (B85504) (MVA) and/or methylerythritol phosphate (B84403) (MEP) pathways. These are converted to geranylgeranyl diphosphate (B83284) (GGPP), the precursor for all diterpenes.

-

Diterpenoid Skeleton Formation : GGPP is cyclized by enzymes like copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) to form the characteristic tetracyclic or pentacyclic diterpene skeletons, such as ent-kaurene (B36324) and ent-atiserene.

-

Diterpenoid Alkaloid Skeleton Modification : The core diterpene scaffold undergoes a series of modifications, including nitrogen incorporation, oxidation, hydroxylation, methylation, and esterification, catalyzed by enzymes like cytochrome P450s (CYPs), 2-oxoglutarate-dependent dioxygenases (2-ODDs), and acyltransferases. The C20-DAs are believed to be rearranged to form the more complex and toxic C19 and C18-DAs.

Pharmacological Activities

Despite their toxicity, DAs exhibit a wide spectrum of pharmacological activities, making them attractive targets for drug discovery. The diester diterpenoid alkaloids (DDAs) are generally the most active and also the most toxic, while monoester diterpenoid alkaloids (MDAs) and aminoalcohol-diterpenoid alkaloids (ADAs) show lower toxicity.

Table 1: Selected Pharmacological Activities of Diterpenoid Alkaloids from Aconitum

| Alkaloid | Type | Pharmacological Activity | Reference |

| Aconitine | C19-DDA | Analgesic, Anti-inflammatory, Cardiotonic, Anti-tumor | |

| Mesaconitine | C19-DDA | Analgesic | |

| Hypaconitine | C19-DDA | Analgesic, Anti-inflammatory | |

| Lappaconitine | C19-DA | Analgesic, Anti-arrhythmic | |

| Bulleyaconitine A | C19-DA | Analgesic | |

| Atisine | C20-DA | Non-toxic, used in traditional remedies for fever, coughs | |

| Flavumoline E | C19-DA | Inhibitory effects on human tumor cell lines (HL-60, A-549, SMMC-7721, MCF-7) | |

| Apetalrine B | C19-DA | Neuroprotective against H₂O₂-induced damage in SH-SY5Y cells |

These alkaloids exert their effects through various mechanisms, including interaction with ion channels, receptors, and inflammatory pathways. For instance, the analgesic effects of some DAs are mediated by the inactivation of sodium channels and modulation of adrenergic and serotoninergic systems.

Toxicology and Mechanism of Action

The clinical use of Aconitum is severely limited by its potent cardiotoxicity and neurotoxicity. Aconite poisoning is a serious medical emergency, with dozens of cases reported annually, often resulting from improper use in traditional medicine or accidental ingestion.

The primary mechanism of toxicity for diester-diterpenoid alkaloids (DDAs) like aconitine involves their action on voltage-sensitive sodium channels in the cell membranes of excitable tissues such as the myocardium, nerves, and muscles.

-

Binding to Sodium Channels : DDAs bind to site 2 of the alpha-subunit of voltage-gated sodium channels.

-

Inhibition of Inactivation : This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions.

-

Prolonged Depolarization : The constant influx of Na+ causes prolonged depolarization of the cell membrane.

-

Clinical Manifestations : In the heart, this leads to life-threatening arrhythmias, including ventricular tachycardia and fibrillation. In the nervous system, it results in initial excitement followed by paralysis, causing symptoms like paresthesia, numbness, and motor weakness.